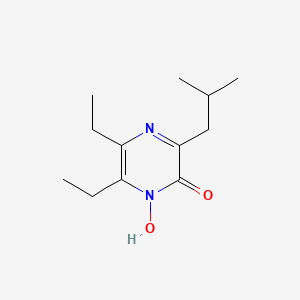
5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate to high temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized derivatives.
Reduction: Formation of reduced forms or hydrogenated derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone oxides, while reduction could produce dihydropyrazinones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic effects and potential use in pharmaceuticals.
Industry: Utilization in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyrazinone derivatives: Compounds with similar core structures but different substituents.
Hydroxypyrazines: Compounds with hydroxyl groups attached to the pyrazine ring.
Uniqueness
5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other pyrazinone derivatives.
Biological Activity
5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one, a compound of interest in pharmacological research, belongs to the class of pyrazine derivatives. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_12H_18N_2O
- CAS Number : 446867-70-5
The presence of hydroxyl and isobutyl groups contributes to its unique biological properties.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study measuring the compound's ability to scavenge free radicals demonstrated a notable reduction in oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage associated with various diseases.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against several bacterial strains. In vitro assays revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for bactericidal activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings support further exploration into its potential as a natural antimicrobial agent.
Anti-inflammatory Effects
In animal models, this compound exhibited anti-inflammatory properties. Administration led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory conditions.
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways.
- Antioxidant Mechanism : The compound appears to enhance the expression of endogenous antioxidant enzymes (e.g., superoxide dismutase) while reducing lipid peroxidation.
- Antimicrobial Mechanism : It may disrupt bacterial cell membrane integrity or inhibit essential metabolic pathways.
- Anti-inflammatory Mechanism : The compound likely interferes with NF-kB signaling pathways, reducing the expression of inflammatory mediators.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Oxidative Stress : A clinical trial involving patients with chronic oxidative stress conditions demonstrated that supplementation with this compound resulted in improved biomarkers for oxidative damage.
- Case Study on Infection Control : In a controlled study on patients with bacterial infections resistant to conventional antibiotics, the incorporation of this compound into treatment regimens showed enhanced recovery rates and reduced infection duration.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5,6-diethyl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O2/c1-5-9-11(6-2)14(16)12(15)10(13-9)7-8(3)4/h8,16H,5-7H2,1-4H3 |
InChI Key |
LATQIRHTCMSUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)C(=N1)CC(C)C)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















